1,3-Dioxo-1,3-dihydrospiro[indene-2,2'-[1,3]thiazolidine]-4'-carboxylic acid
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Overview
Description
1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid typically involves the reaction of indene derivatives with thiazolidine-4-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired spiro compound. For instance, a novel synthesis method involves the use of double carbanion cleavage under the action of alcohols, resulting in the formation of stable salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of organic electronic materials and as a component in ionic liquids.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to organic electronics.
Uniqueness
1,3-Dioxo-1,3-dihydrospiro[indene-2,2’-[1,3]thiazolidine]-4’-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9NO4S |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
1',3'-dioxospiro[1,3-thiazolidine-2,2'-indene]-4-carboxylic acid |
InChI |
InChI=1S/C12H9NO4S/c14-9-6-3-1-2-4-7(6)10(15)12(9)13-8(5-18-12)11(16)17/h1-4,8,13H,5H2,(H,16,17) |
InChI Key |
DIMVCLYHJJRQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2(S1)C(=O)C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
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